molecular formula C9H10O2S B103716 3-(Methylthio)phenylacetic acid CAS No. 18698-73-2

3-(Methylthio)phenylacetic acid

Cat. No.: B103716
CAS No.: 18698-73-2
M. Wt: 182.24 g/mol
InChI Key: AKYCOAMUNLESIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)phenylacetic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(3-(Methylthio)phenyl)acetic acid, also known as 3-(Methylthio)phenylacetic acid or 2-(3-methylsulfanylphenyl)acetic Acid, is sarcosine oxidase . Sarcosine oxidase is an enzyme that catalyzes the oxidative demethylation of sarcosine to glycine .

Mode of Action

The compound acts as an irreversible inhibitor of sarcosine oxidase . It binds to the enzyme and prevents its normal function, thereby inhibiting the conversion of sarcosine to glycine .

Biochemical Pathways

The inhibition of sarcosine oxidase by 2-(3-(Methylthio)phenyl)acetic acid affects the glycine, serine, and threonine metabolism pathway . This pathway is responsible for the metabolism of these amino acids, and its disruption can have downstream effects on various biological processes, including protein synthesis and neurotransmission .

Pharmacokinetics

Like other small organic molecules, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The inhibition of sarcosine oxidase by 2-(3-(Methylthio)phenyl)acetic acid can result in the accumulation of sarcosine and a decrease in the levels of glycine . This can have various molecular and cellular effects, depending on the specific biological context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-(Methylthio)phenyl)acetic acid . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to sarcosine oxidase .

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCOAMUNLESIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372082
Record name 3-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18698-73-2
Record name 3-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in an essentially similar fashion from methyl 3-aminophenyl-acetate (111 g, 0.67 mole) and potassium methanethiolate (2.68 mole) to give 3-methylthiophenylacetic acid (21.0 g). Mp=76-77° C., 1H NMR (DMSO-d6, 200 MHz) δ: 2.44 (s, 3H, SCH3), 3.53 (s, 2H, ArCH2), 7.02-7.28 (m, 4H, Ar), 12.30 (br s, 1H, CO2H). Mass spectrum (CI—CH4): 183 (M+1, 100%). (Lit. ref.: Plant Physiol 42(11) 2596-1600 (1967).
Quantity
111 g
Type
reactant
Reaction Step One
Name
potassium methanethiolate
Quantity
2.68 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylthio)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-(Methylthio)phenylacetic acid
Reactant of Route 4
Reactant of Route 4
3-(Methylthio)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-(Methylthio)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-(Methylthio)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.